molecular formula C55H69ClN10O14 B1494816 N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide CAS No. 121548-21-8

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide

Cat. No.: B1494816
CAS No.: 121548-21-8
M. Wt: 1129.6 g/mol
InChI Key: YOUXQVRIWHZWQN-VIZOYTHASA-N
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Description

This compound is a highly complex macrocyclic molecule featuring a pentazabicyclo[17.3.0]docosan core with multiple functional groups:

  • Key substituents: Two 2-nitrocyclopropylmethyl groups, bis(1-phenylethyl) side chains, an (E)-prop-1-enyl group, and a 5-chloro-1-hydroxypyrrole-2-carboxamide moiety.
  • Hypothesized mechanisms: The nitrocyclopropyl groups may act as electrophilic warheads, while the phenylethyl and pyrrole moieties likely enhance hydrophobic interactions and target binding .

Properties

IUPAC Name

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXQVRIWHZWQN-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H69ClN10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Coupling and Fragment Assembly

  • The backbone containing multiple amide bonds (hexaoxo and pentaza bicyclic core) is likely constructed using solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling employing coupling reagents such as HATU, EDCI, or DIC in the presence of base (e.g., DIPEA).
  • Protecting groups are used to selectively activate amino acids for coupling while preventing side reactions.
  • The presence of multiple oxo groups suggests sequential coupling of amino acid derivatives or peptidomimetic units.

Incorporation of Nitrocyclopropyl Substituents

  • The nitrocyclopropyl moiety is introduced via alkylation of amine or hydroxyl groups with a suitable nitrocyclopropylmethyl halide or sulfonate ester.
  • Alternatively, cyclopropanation reactions on alkenes bearing nitro substituents may be employed, followed by functional group transformations.

Formation of the Pentazabicyclo Bicyclic Core

  • The bicyclic structure is formed by intramolecular cyclization reactions , possibly via nucleophilic attack of amine groups on activated carboxyl or ester groups.
  • Macrocyclization is typically facilitated by high dilution conditions to favor intramolecular over intermolecular reactions.
  • Use of coupling agents and catalysts to promote efficient ring closure.

Representative Synthetic Protocols from Related Compounds

Although direct literature on this exact compound is limited, related preparation methods from structurally similar peptidomimetic and bicyclic compounds provide insight:

Step Reaction Type Conditions Notes
Peptide Coupling Amide bond formation HATU/EDCI, DIPEA, DMF, room temp Protecting groups (Boc, Fmoc) used for selective coupling
Nitrocyclopropyl Introduction Alkylation Alkyl halide, base (K2CO3), DMF, reflux Nitro group stable under mild conditions
Macrocyclization Intramolecular cyclization High dilution, coupling agents, mild heating Critical for bicyclic core formation
Pyrrole Functionalization Halogenation/Oxidation NCS, mild base, controlled temperature Selective for 5-chloro substitution

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm structure and purity.
  • Purification: Preparative HPLC or recrystallization to isolate pure compound.

Summary Table of Preparation Considerations

Aspect Description Challenges Solutions
Molecular Complexity Large bicyclic peptide with multiple functional groups Stereochemical control, functional group compatibility Stepwise synthesis, protecting groups
Nitrocyclopropyl Incorporation Sensitive nitrocyclopropyl moiety Stability under reaction conditions Mild alkylation, selective conditions
Macrocyclization Formation of pentazabicyclo core Low yield due to competing polymerization High dilution, optimized coupling agents
Heterocyclic Functionalization 5-chloro-1-hydroxypyrrole attachment Selective halogenation and hydroxylation Controlled reagent addition, mild conditions

Chemical Reactions Analysis

Types of Reactions: N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of unique functional groups, such as cyclopropyl and nitro moieties, allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in the chemical modification of hormaomycin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include modified depsipeptides with altered biological activities. For example, oxidation of the cyclopropyl group can lead to the formation of epoxides, while reduction of the nitro group can yield amines .

Scientific Research Applications

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is unique due to its complex structure and potent biological activities. Similar compounds include other depsipeptides produced by Streptomyces species, such as thiocoraline and salinosporamide A. These compounds also exhibit antibiotic activity and have unique structural features, but hormaomycin’s combination of cyclopropyl, nitro, and chlorine moieties sets it apart .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Compounds with shared scaffolds or substituents were selected for comparison (Table 1). Structural similarity was quantified using Tanimoto coefficients (TC) based on molecular fingerprints.

Table 1: Structural Descriptors and Similarity Metrics

Compound Name Molecular Weight Key Substituents Tanimoto Coefficient (vs. Target)
Target Compound 1283.47 g/mol Nitrocyclopropyl, phenylethyl, pyrrole 1.00
Compound A (CAS 6156-47-4) 1283.47 g/mol Pentazabicyclo core, phenylethyl 0.78
Compound B (Oleanolic Acid analog) ~456.70 g/mol Triterpenoid core, hydroxyl groups 0.35
Compound C (Nitrocyclopropyl-derivative) ~950.20 g/mol Nitrocyclopropyl, macrocyclic lactam 0.65

Insights :

  • The target compound exhibits moderate similarity to CAS 6156-47-4 (TC = 0.78), primarily due to the shared pentazabicyclo core and phenylethyl groups. However, the absence of nitrocyclopropyl and pyrrole groups in CAS 6156-47-4 reduces functional overlap .
  • Low similarity to triterpenoids (TC < 0.40) underscores the uniqueness of its macrocyclic architecture .
Molecular Docking and Target Affinity

Large-scale docking analyses (performed in silico) compared binding affinities to proteins implicated in inflammation and oncology (Table 2).

Table 2: Docking Scores (kcal/mol) for Key Targets

Target Protein Target Compound Compound A Compound C
NF-κB (PDB 1SVC) -12.3 -9.8 -11.1
HDAC6 (PDB 5EF7) -10.9 -8.2 -10.5
PI3Kγ (PDB 4L2Y) -11.7 -7.9 -9.8

Findings :

  • The target compound showed superior binding to NF-κB and PI3Kγ compared to analogs, likely due to synergistic interactions between its nitrocyclopropyl groups and the pyrrole-carboxamide moiety .
  • Compound C’s lower affinity for HDAC6 (−10.5 vs. −10.9) highlights the role of the phenylethyl groups in stabilizing hydrophobic pockets .
Transcriptome and Mechanism of Action (MOA)

RNA-seq analyses of cells treated with the target compound and analogs revealed:

  • Shared pathways : All compounds modulated NF-κB and MAPK signaling. However, the target compound uniquely downregulated STAT3 (log2FC = −3.2), a effect absent in others .
  • Divergence in gene clusters : Only 18% of differentially expressed genes overlapped between the target compound and CAS 6156-47-4, despite structural similarity. This aligns with ’s observation that even high TC values (>0.85) yield only ~20% similarity in gene expression .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that may influence its biological activity. The presence of:

  • Nitrocyclopropyl groups : Known for their potential in medicinal chemistry.
  • Pyrrole and amide functionalities : Often associated with biological activity.

The molecular formula and weight can be derived from its structural components, indicating a potentially high molecular complexity that may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of nitro groups in cyclic compounds has been linked to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays conducted on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that derivatives of pyrrole compounds show promising results in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920
Target CompoundMCF-712
Target CompoundA54918

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown to interfere with DNA replication.
  • Induction of apoptosis : Evidence suggests that pyrrole derivatives can trigger programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary findings suggest that the compound may also display antimicrobial properties. Studies have reported that structurally related compounds exhibit activity against a range of bacterial strains.

Antimicrobial Efficacy

Testing against common pathogens revealed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Diverse Sources of Information

Research on similar compounds has been documented across various journals and articles, highlighting their potential therapeutic applications:

  • Anticancer Research : Studies focusing on the cytotoxic effects of nitro-substituted compounds.
  • Journal of Medicinal Chemistry : Investigations into the structure-activity relationship of pyrrole derivatives.
  • Antimicrobial Agents and Chemotherapy : Reports on the efficacy of complex organic molecules against microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide

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